1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

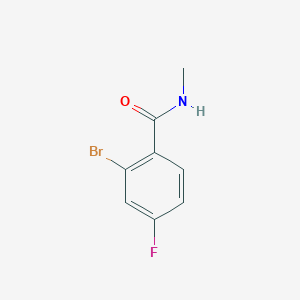

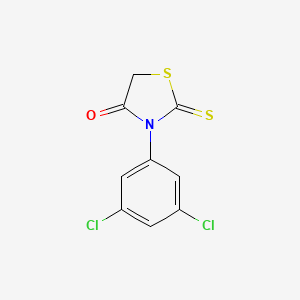

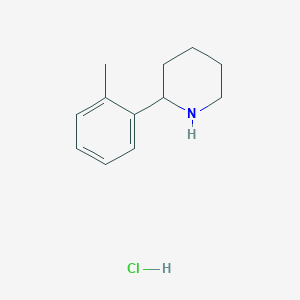

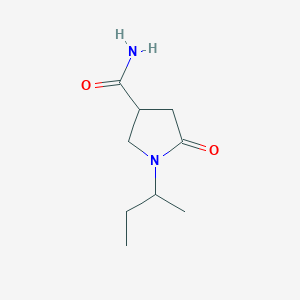

1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, also known as 3-methoxy-1-phenyl-3H-pyrazole-4-carbaldehyde, is an organic compound with the molecular formula C10H8O2. It belongs to the class of compounds known as pyrazoles, which are composed of a five-membered ring with two nitrogen atoms and three carbon atoms. 3-methoxy-1-phenyl-3H-pyrazole-4-carbaldehyde is a colorless solid that is soluble in organic solvents. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a versatile intermediate in organic synthesis. Its derivatives have been explored for various biological activities. For instance, a direct reductive amination of this compound with 3-chloro-4-fluoroaniline using NaBH4/I2 as a reducing agent under neutral conditions at room temperature was reported, highlighting its utility in synthesizing biologically active molecules (Bawa, Ahmad, & Kumar, 2009). Additionally, its derivatives have been evaluated for antimicrobial activity, where novel chitosan Schiff bases based on heterocyclic moieties demonstrated dependency on the Schiff base moiety for antimicrobial efficacy (Hamed et al., 2020).

Antioxidant and Anti-inflammatory Activities

A series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and showed significant antioxidant and anti-inflammatory activities, suggesting the potential of these compounds in therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).

Synthesis and Characterization of Pyrazole Derivatives

Efficient methods for synthesizing pyrazole derivatives have been developed, including ultrasound-assisted synthesis. These compounds exhibit promising antimicrobial properties and moderate antioxidant activity, indicating their potential in pharmaceutical development (Prasath et al., 2015).

Molecular Docking and Anticonvulsant Studies

New pyrazole analogues have been synthesized and evaluated for their anticonvulsant and analgesic activities. The study suggests the potential of these compounds in treating neurological disorders, supported by molecular docking studies that indicate a good affinity towards the active sites of target enzymes (Viveka et al., 2015).

Chemical Synthesis and Crystallography

The title compound and its derivatives have been subject to extensive chemical synthesis and crystallographic studies to understand their structure and reactivity. These studies provide insights into the molecular arrangements and interactions that could be beneficial for designing drugs with specific pharmacological activities (Cuartas et al., 2017).

Wirkmechanismus

Target of Action

For instance, a compound with a similar structure, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), has been identified as a senescence inducer . It was found to target tubulin, a protein that is crucial for cell division and structure .

Mode of Action

For example, AMBMP was found to inhibit tubulin polymerization, disrupting cell division and inducing senescence .

Biochemical Pathways

For instance, AMBMP, which targets tubulin, would affect the mitotic spindle assembly, a crucial process in cell division .

Pharmacokinetics

Similar compounds like curcumin, which also contains a methoxyphenyl group, have been found to have low systemic bioavailability following oral dosing due to extensive first-pass metabolism and molecular instability .

Result of Action

Based on the effects of similar compounds, it could potentially induce changes in cell division and structure, potentially leading to cellular senescence .

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-4-2-3-10(5-11)13-7-9(8-14)6-12-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYDFDPOVHJFNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589681 |

Source

|

| Record name | 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1013835-89-6 |

Source

|

| Record name | 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)